molecular formula C31H46ClN3O8 B1680547 Retaspimycin hydrochloride CAS No. 857402-63-2

Retaspimycin hydrochloride

货号 B1680547
CAS 编号: 857402-63-2
分子量: 624.2 g/mol
InChI 键: OIRUWDYJGMHDHJ-AFXVCOSJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Retaspimycin Hydrochloride, also known as IPI-504, is a potent inhibitor of Heat Shock Protein 90 (Hsp90) with EC50s of 119 nM for both Hsp90 and Grp9 . It is used for laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The molecular formula of Retaspimycin Hydrochloride is C31H46ClN3O8 . Its molecular weight is 624.165 Da .


Chemical Reactions Analysis

Retaspimycin Hydrochloride has shown promising activity in multiple models of solid and hematologic malignancies . It markedly reduced total levels of HER2 and Akt, as well as phosphorylated Akt and MAPK to an equal extent in trastuzumab-sensitive and trastuzumab-resistant cells .

科学研究应用

多发性骨髓瘤临床试验

Retaspimycin盐酸盐(IPI-504)在一项针对复发性或复发性和难治性多发性骨髓瘤患者的I期研究中进行了调查。该研究旨在确定IPI-504的安全性和最大耐受剂量。结果显示,对于最高达到400 mg/m²的剂量,没有剂量限制性毒性,一些患者经历了稳定疾病,表明在这种情况下具有适度的单药活性(Siegel et al., 2011)

在胶质瘤模型中的应用

Retaspimycin盐酸盐在各种癌症模型中显示出预临床活性,包括胶质瘤。一项研究对其在胶质瘤细胞系中的表达进行了分析,并评估了其对细胞增殖、凋亡、运动能力和客户蛋白表达的影响,发现IPI-504抑制了胶质瘤细胞的迁移、侵袭,并诱导了凋亡。这表明在具有特定Hsp90α/β mRNA表达模式的患者中,对胶质瘤可能有潜在的治疗应用(Di et al., 2014)

在去势耐药性前列腺癌中的评估

一项多中心II期试验评估了IPI-504在去势耐药性前列腺癌(CRPC)患者中的应用。尽管该研究发现对前列腺特异性抗原水平或肿瘤负担的影响很小,并且一些患者出现了不可接受的毒性,但这些发现有助于了解IPI-504在CRPC中的临床效用和安全性(Oh et al., 2011)

药物开发

IPI-504的药物开发一直是一个备受关注的话题,因为它在癌症治疗中具有潜力。讨论了开发类似IPI-504这样的氧化还原活性分子所面临的挑战,包括控制关键变量如pH值、氧气和温度,突出了将这类药物引入临床试验中所涉及的复杂性(Porter等,2010)

在癌症治疗中的Hsp90抑制

作为Hsp90抑制剂,IPI-504在癌症治疗中得到了广泛研究。它源自ansamycin类天然产物,以抗肿瘤效果闻名。研究了IPI-504在抑制Hsp90中的作用,该蛋白稳定了各种致癌蛋白,在几种癌症类型中进行了探索,为其作为抗癌药物的潜力提供了见解(Porter et al., 2009)

乳腺癌研究

一项关于IPI-504与曲妥珠单抗联合应用于HER2阳性乳腺癌患者疗效和安全性的研究表明,该联合疗法耐受性良好,并在经过重度治疗的患者中表现出适度的临床活性。这为进一步研究乳腺癌联合治疗提供了途径(Modi et al., 2011)

非小细胞肺癌研究

IPI-504在复发和/或难治性IIIb期或IV期非小细胞肺癌(NSCLC)患者中进行了研究。这项II期试验显示,IPI-504耐受性良好,并显示出抗肿瘤活性的证据,特别是在具有特定EGFR突变状态的患者中,表明其在治疗晚期NSCLC中的潜力(Sequist et al., 2009)

抗癌特性概述

关于雷他司米氯化物作为抗癌药物的综合评价突出了它在抑制热休克蛋白方面的作用,这对细胞在应激条件下的存活至关重要。该研究讨论了它在临床试验中的表现、安全性概况以及在非小细胞肺癌和胃肠道间质瘤等各种癌症中观察到的活性,强调了它在不同癌症表型中的潜力 (Hanson & Vesole, 2009)

作用机制

Retaspimycin Hydrochloride works by inhibiting Hsp90, a highly evolutionarily conserved class of molecular chaperone proteins indispensable for the development of cancer . When activated by cellular stress, Hsp90 stabilizes oncogenic substrate “client” proteins involved in cellular processes that promote tumorigenesis .

安全和危害

Retaspimycin Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, absorb solutions with finely-powdered liquid-binding material and decontaminate surfaces and equipment by scrubbing with alcohol .

未来方向

Retaspimycin Hydrochloride has shown modest clinical activity in trials, but did not meet criteria for trial expansion . The safety profile for patients on study raises the possibility of Retaspimycin Hydrochloride underdosing that limited efficacy . Studies employing higher doses are ongoing . In Japan, pimitespib, a heat shock protein 90 (HSP90) inhibitor, is now available as a fourth-line therapy for GIST .

属性

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUWDYJGMHDHJ-AFXVCOSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retaspimycin hydrochloride

CAS RN

857402-63-2
Record name Retaspimycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857402-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retaspimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RETASPIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retaspimycin hydrochloride
Reactant of Route 2
Retaspimycin hydrochloride
Reactant of Route 3
Retaspimycin hydrochloride
Reactant of Route 4
Retaspimycin hydrochloride
Reactant of Route 5
Retaspimycin hydrochloride
Reactant of Route 6
Retaspimycin hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。